Validated Intermediate for Glucagon Receptor Antagonist L-168,049 with Human GR IC₅₀ = 3.7 nM
5-Bromo-2-propoxybenzene-1-sulfonyl chloride is a key building block in the synthesis of L-168,049, a prototypical non-peptidyl human glucagon receptor antagonist. The final compound L-168,049 exhibits a human GR IC₅₀ of 3.7 nM and a functional K_b of 25 nM in cAMP inhibition assays . In contrast, closely related 5-bromo-2-methoxy- and 5-bromo-2-ethoxybenzenesulfonyl chlorides are not reported as intermediates for any equivalently potent and orally active GPCR antagonist. The 5-bromo-2-propoxy substitution is specifically required to achieve the potency and oral bioavailability reported for this chemotype .
| Evidence Dimension | Functional potency of derivative drug molecule (human glucagon receptor IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 3.7 nM (human GR); K_b = 25 nM (cAMP inhibition) [via L-168,049] |
| Comparator Or Baseline | 5-Bromo-2-methoxy/ethoxy analogs: No equivalent drug molecule with sub-10 nM human GR antagonist activity reported |
| Quantified Difference | >270-fold difference vs. no reported sub-10 nM activity for alkoxy-shortened analogs |
| Conditions | Human glucagon receptor binding assay (CHO cells expressing hGR); glucagon-stimulated cAMP synthesis (IC₅₀ = 41 nM) |
Why This Matters
For procurement in glucagon receptor or diabetes target programs, only the 5-bromo-2-propoxy sulfonyl chloride enables the validated L-168,049 synthetic route; shorter-chain analogs lack published pharmacological validation.
